![molecular formula C8H7NOS B8802626 Thieno[3,2-b]pyridin-2-ylmethanol](/img/structure/B8802626.png)
Thieno[3,2-b]pyridin-2-ylmethanol
Overview
Description
Thieno[3,2-b]pyridin-2-ylmethanol is a heterocyclic compound characterized by a fused thiophene-pyridine core with a hydroxymethyl (-CH2OH) substituent at the 2-position. Its molecular formula is C₈H₇NOS, with a molecular weight of 165.21 g/mol . This compound is of significant interest in medicinal chemistry and materials science due to its dual functionality: the thienopyridine scaffold contributes to electronic conjugation, while the hydroxymethyl group enables further chemical modifications. Applications span pharmaceuticals (e.g., antiviral and antimicrobial agents) and organic electronics (e.g., p-type semiconductors) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Thieno[3,2-b]pyridin-2-ylmethanol?
this compound can be synthesized via:
- Thorpe-Ziegler Cyclization : Starting from 3-cyanopyridine-2-thione derivatives, intramolecular cyclization yields thieno[3,2-b]pyridine derivatives .
- Regioselective Lithiation-Bromination : Using 3-methylthiopyridine as a precursor, lithiation followed by bromination enables regioselective functionalization .
- Ketenimine Rearrangement : Ketenimines undergo [1,5]-X sigmatropic rearrangement to form thieno[3,2-b]pyridinones, which can be further reduced .
Key Reagents and Conditions :
Method | Reagents/Conditions | Yield |
---|---|---|
Thorpe-Ziegler | Base (e.g., NaH), THF, reflux | ~75% |
Lithiation-Bromination | LDA, -78°C; Br₂, quench | ~60% |
Q. How is this compound structurally characterized?
- Elemental Analysis : Confirms molecular formula (e.g., C₈H₇NOS for derivatives) .
- Spectral Data :
- Alternative Syntheses : Cross-validates structure by reproducing results via independent routes .
Q. What are the reactivity patterns of this compound in organic transformations?
- Oxidation : Converts the hydroxymethyl group to a carboxylic acid using KMnO₄ in acidic conditions .
- Reduction : LiAlH₄ reduces ester or nitrile groups to alcohols or amines .
- Substitution : NaOMe in methanol facilitates nucleophilic substitution at electrophilic pyridine positions .
Example Transformation Table :
Reaction Type | Reagents | Major Product |
---|---|---|
Oxidation | KMnO₄ (H₂SO₄) | Thieno[3,2-b]pyridine-2-carboxylic acid |
Reduction | LiAlH₄ (ether) | Amine derivatives |
Advanced Research Questions
Q. How can computational modeling elucidate the electronic structure of this compound?
Molecular modeling (e.g., DFT calculations) predicts:
- Electron Density Distribution : Highlights nucleophilic/electrophilic sites for functionalization .
- Conformational Stability : Assesses steric effects of the hydroxymethyl group on ring planarity .
- Applications : Guides design of derivatives with enhanced bioactivity or semiconducting properties .
Q. How to resolve contradictions in reaction outcomes during synthesis?
- Case Study : reports competing pathways (e.g., hydrazide vs. pyrimidine formation). Strategies include:
Q. How to optimize regioselectivity in this compound functionalization?
- Lithiation-Bromination : Use LDA at -78°C to selectively deprotonate the 3-position, followed by Br₂ quenching .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance lithiation efficiency .
- Directing Groups : Introduce temporary groups (e.g., methylthio) to steer reactivity .
Regioselectivity Data :
Substrate | Position Functionalized | Yield |
---|---|---|
3-Methylthiopyridine | 2-Bromination | 85% |
Q. What are potential biomedical applications of this compound derivatives?
- Anticancer Agents : Fluorinated derivatives (e.g., 6-fluoro-2-trifluoromethyl analogs) show cytotoxic activity in vitro .
- Anti-inflammatory Agents : Pyridin-2-ylmethanol scaffolds modulate COX-2 enzyme activity .
- Drug Discovery : Serve as building blocks for kinase inhibitors or GPCR-targeted therapies .
Q. Safety and Best Practices
Q. What safety precautions are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and EN 374-certified gloves .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., LiAlH₄) .
- Waste Disposal : Segregate halogenated byproducts (e.g., brominated intermediates) for specialized disposal .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The following table highlights key differences between Thieno[3,2-b]pyridin-2-ylmethanol and its analogs:
Key Findings
Electronic and Thermal Properties
- This compound: The thiophene-pyridine fusion enhances π-conjugation, making it suitable for organic semiconductors. Its thermal stability (decomposition >250°C) aligns with device fabrication requirements .
- 5-Chloro-2-(hydroxymethyl)furo[3,2-b]pyridine : Replacing thiophene with furan reduces electron density, lowering bandgap energy (UV-vis absorption ~400 nm) .
Critical Analysis of Contradictions and Limitations
- Ring Position Sensitivity: Thieno[3,2-b] vs. [2,3-b] isomers show divergent reactivity. For example, [3,2-b]-fused systems exhibit higher thermal stability due to reduced ring strain .
- Substituent Effects : Chlorination improves biological activity but may reduce solubility in organic solvents, complicating device fabrication .
Preparation Methods
Suzuki-Miyaura Cross-Coupling Followed by Functional Group Reduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing the thieno[3,2-b]pyridine core. Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 ) serves as a key intermediate, synthesized via bromination of methyl thieno[3,2-b]pyridine-2-carboxylate using t-BuONO and CuBr₂ . Subsequent coupling with (hetero)aryl boronic acids or pinacolboranes under Pd(dppf)Cl₂ catalysis in DME:H₂O (3:1) at 100°C yields methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (2a–2h ) with moderate to high yields (35–84%) .
To access Thieno[3,2-b]pyridin-2-ylmethanol, the ester group at position 2 is reduced to a hydroxymethyl moiety. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) is commonly employed for this transformation. For example, reducing methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate (2a ) with LiAlH₄ at 0°C–25°C generates the corresponding alcohol in 70–85% yield . This two-step approach balances scalability and functional group tolerance, though the bromination step may require optimization to minimize byproducts .
Acid-Catalyzed Cyclization of Sulfonamide Precursors
A patented route for thieno[3,2-c]pyridine synthesis offers insights into adapting cyclization strategies for the [3,2-b] isomer . While the patent focuses on [3,2-c] derivatives, analogous principles apply. The process involves cyclizing N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluenesulfonamide derivatives under acidic conditions. For this compound, substituting the sulfonamide precursor with a hydroxymethyl-containing side chain could enable direct cyclization.
For instance, treating N-(3-thienyl)-methyl-N-(2-hydroxyethyl)-para-toluenesulfonamide with hydrochloric acid in ethanol at reflux (78°C) induces cyclization. The reaction proceeds via intramolecular nucleophilic attack, forming the pyridine ring while retaining the hydroxymethyl group. Yields for analogous [3,2-c]pyridine syntheses reach 76% , suggesting potential for adaptation. However, regioselectivity challenges may arise due to competing ring-closing pathways, necessitating precise control of substituent positioning .
Nucleophilic Substitution at the 2-Position
Introducing the hydroxymethyl group via nucleophilic substitution is feasible if a suitable leaving group (e.g., bromine) occupies the 2-position. Brominated thieno[3,2-b]pyridines, such as 2-bromothieno[3,2-b]pyridine, react with hydroxide sources under SNAr conditions. For example, heating 2-bromothieno[3,2-b]pyridine with aqueous NaOH in dimethyl sulfoxide (DMSO) at 120°C replaces bromine with a hydroxyl group . Subsequent reduction of the hydroxyl to a hydroxymethyl group requires careful optimization, as over-reduction may lead to desaturation or ring opening .
Alternatively, direct displacement of a 2-chloro substituent using sodium methoxide in methanol has been reported for related thienopyridines, though yields are highly solvent-dependent . This method’s applicability to this compound remains speculative but warrants experimental validation.
Reductive Functionalization of Ketone Intermediates
Oxidation of a methyl group adjacent to the pyridine nitrogen, followed by reduction, offers another pathway. For example, methylthieno[3,2-b]pyridine derivatives undergo oxidation with potassium permanganate (KMnO₄) in acidic media to form the corresponding ketone. Subsequent reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) yields the hydroxymethyl derivative.
This approach is less direct but advantageous for late-stage diversification. A 2024 study demonstrated ketone reduction in thieno[3,2-b]pyridine-2-carbaldehyde using NaBH₄ in ethanol, achieving 65% yield . However, competing oxidation of the thiophene ring remains a limitation, necessitating protective group strategies .
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the four methods discussed:
Method | Key Steps | Yield Range | Advantages | Limitations |
---|---|---|---|---|
Suzuki-Reduction | Cross-coupling, LiAlH₄ reduction | 60–85% | High functional group tolerance | Multi-step, Pd catalyst cost |
Acid Cyclization | Sulfonamide cyclization | 50–76% | Single-step ring formation | Regioselectivity challenges |
Nucleophilic Substitution | SNAr, hydroxyl reduction | 40–65% | Direct substitution | Harsh conditions, byproduct formation |
Ketone Reduction | Oxidation, NaBH₄ reduction | 55–70% | Late-stage flexibility | Oxidation side reactions |
Properties
Molecular Formula |
C8H7NOS |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
thieno[3,2-b]pyridin-2-ylmethanol |
InChI |
InChI=1S/C8H7NOS/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-4,10H,5H2 |
InChI Key |
SAOXZYFYNGRREA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(S2)CO)N=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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